Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

tautomerism hydrogen bonding medicinal chemistry

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS 57001-10-2) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydrobenzothiazole class, characterized by a saturated cyclohexane ring fused to a thiazole core bearing a 2‑hydroxy/2‑oxo substituent and an ethyl ester at the 4‑position. The compound is supplied as a versatile small‑molecule scaffold (Biosynth HCA00110 series, minimum 95% purity, MW 227.28 g/mol) and is structurally related to bioactive tetrahydrobenzothiazole derivatives explored as kinase inhibitors, neuroprotective agents, and epigenetic modulators.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 57001-10-2
Cat. No. B3384750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
CAS57001-10-2
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1NC(=O)S2
InChIInChI=1S/C10H13NO3S/c1-2-14-9(12)6-4-3-5-7-8(6)11-10(13)15-7/h6H,2-5H2,1H3,(H,11,13)
InChIKeyWRGMQNGMHXEMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxy-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxylate (CAS 57001-10-2): Compound Class and Core Characteristics


Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS 57001-10-2) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydrobenzothiazole class, characterized by a saturated cyclohexane ring fused to a thiazole core bearing a 2‑hydroxy/2‑oxo substituent and an ethyl ester at the 4‑position . The compound is supplied as a versatile small‑molecule scaffold (Biosynth HCA00110 series, minimum 95% purity, MW 227.28 g/mol) and is structurally related to bioactive tetrahydrobenzothiazole derivatives explored as kinase inhibitors, neuroprotective agents, and epigenetic modulators [1][2]. Its tautomeric 2‑hydroxy/2‑oxo functionality and the saturated ring system distinguish it from aromatic benzothiazoles and from 2‑amino tetrahydrobenzothiazole analogs, creating a differentiated chemical space that impacts reactivity, hydrogen‑bonding capacity, and downstream derivatization potential .

Why Generic Interchange with 2‑Amino or 2‑Unsubstituted Tetrahydrobenzothiazole Analogs Fails for CAS 57001-10-2


Tetrahydrobenzothiazoles bearing different 2‑position substituents are not functionally interchangeable because the 2‑substituent governs the tautomeric state, electronic distribution, and hydrogen‑bond donor/acceptor capacity of the scaffold [1]. Ethyl 2‑hydroxy‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑4‑carboxylate (CAS 57001-10-2) exists in equilibrium with its 2‑oxo (cyclic urea‑like) tautomer , whereas the 2‑amino analog (CAS 76263‑11‑1) is a Brønsted base with a fundamentally different hydrogen‑bonding pattern, and the 2‑bromo analog (CAS 729590‑69‑6) lacks the capacity for tautomerism entirely [2]. These differences alter physicochemical properties, chemical reactivity, and biological recognition; consequently, substitution without re‑validation of synthetic routes, biological assays, or downstream structure‑activity relationships risks failure in lead optimization, library design, or chemical biology probe development.

Quantitative Differentiation Evidence for Ethyl 2-Hydroxy-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxylate (57001-10-2) vs. Closest Analogs


2‑Hydroxy/2‑Oxo Tautomeric Equilibrium versus 2‑Amino Fixed Constitution: Hydrogen‑Bond Donor/Acceptor Profile

CAS 57001-10-2 exists as a tautomeric equilibrium between the 2‑hydroxy (enol) form and the 2‑oxo (lactam) form, denoted Ethyl 2‑oxo‑2,3,4,5,6,7‑hexahydrobenzo[d]thiazole‑4‑carboxylate in its keto tautomer . The 2‑oxo tautomer presents a cyclic urea‑like H‑bond acceptor (C=O) and an N–H donor, whereas the closest comparator—Ethyl 2‑amino‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑4‑carboxylate (CAS 76263‑11‑1)—bears a primary amine (fixed –NH₂) with two H‑bond donors and no equivalent carbonyl acceptor . The tautomeric equilibrium in the target compound is absent in the 2‑amino analog, the 2‑bromo analog (CAS 729590‑69‑6), and the unsubstituted tetrahydrobenzothiazole core.

tautomerism hydrogen bonding medicinal chemistry scaffold design

Molecular Weight and Heavy Atom Count Differentiation from 2‑Amino Analog

The replacement of the 2‑amino group (–NH₂, MW contribution 16) in CAS 76263‑11‑1 with the 2‑hydroxy/2‑oxo group (–OH/=O, MW contribution 16) in CAS 57001-10-2 yields an isobaric relationship but a net gain of one oxygen heavy atom and loss of one nitrogen heavy atom . This substitution changes the heavy‑atom composition and hydrogen‑bonding pharmacophoric features without altering the molecular weight: both compounds share an identical MW of 227.28 g/mol (C₁₀H₁₃NO₃S for CAS 57001-10-2 versus C₁₀H₁₄N₂O₂S for CAS 76263‑11‑1) .

molecular weight heavy atom count physicochemical properties lead-likeness

Ethyl vs. Methyl Ester: Lipophilicity and Steric Differentiation at the 4‑Carboxylate Position

The target compound bears an ethyl ester at the 4‑position, whereas the methyl ester analog (Methyl 2‑hydroxy‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑4‑carboxylate) carries a smaller methyl group [1]. The ethyl ester increases lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.6 log units) and steric bulk relative to the methyl ester, which may influence metabolic stability, membrane permeability, and the steric environment around the 4‑carboxylate during enzymatic or chemical hydrolysis [2]. The ethyl ester also provides a distinct ¹H NMR signature (quartet at ~4.1–4.2 ppm for –OCH₂–; triplet at ~1.2–1.3 ppm for –CH₃) useful for reaction monitoring and QC .

ester lipophilicity cLogP derivatization

Use as a Synthetic Intermediate in Organophosphorus Insecticide/Acaricide Patents

Ethyl 2‑hydroxy‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑4‑carboxylate is a named intermediate in the synthesis of 2‑(diethoxyphosphinothioyloxy)‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑4‑carboxylate derivatives claimed as insecticides and acaricides in U.S. Patent 3,988,444 [1]. In this patent, the 2‑hydroxy group is phosphorylated with diethoxythiophosphoryl chloride to yield the active phosphorothioate ester [2]. This specific derivatization pathway exploits the nucleophilic 2‑hydroxy/2‑oxo oxygen and is not accessible from the 2‑amino analog (CAS 76263‑11‑1) without prior diazotization/hydrolysis, nor from the 2‑bromo analog without nucleophilic displacement .

organophosphorus insecticide acaricide patent synthetic intermediate

Procurement-Relevant Application Scenarios for Ethyl 2-Hydroxy-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxylate (CAS 57001-10-2)


Medicinal Chemistry Scaffold for Hydroxamic Acid-Based HDAC Inhibitor Lead Optimization

The tetrahydrobenzothiazole core has been validated as a structural skeleton for potent HDAC inhibitors, with compound 6h (a 4,5,6,7‑tetrahydrobenzothiazole‑derived hydroxamic acid) showing pan‑HDAC inhibitory activity and low‑micromolar cytotoxicity across seven cancer cell lines [1]. CAS 57001‑10‑2 provides a synthetically tractable entry point for SAR exploration at the 2‑position, where the 2‑hydroxy/2‑oxo group can be elaborated into diverse linkers or pharmacophores, a diversification pathway less accessible from the 2‑amino analog without protecting‑group manipulation.

Agrochemical Intermediate for Organophosphorus Insecticides and Acaricides

U.S. Patent 3,988,444 explicitly names ethyl 2‑oxo‑4,5,6,7‑tetrahydro‑3H‑1,3‑benzothiazole‑4‑carboxylate as a precursor to insecticidal/acaricidal phosphorothioate esters [2]. Procurement of this intermediate enables direct synthesis of the claimed 2‑(diethoxyphosphinothioyloxy) derivatives, bypassing the multi‑step routes required when starting from the 2‑amino or 2‑halo analogs. This scenario is relevant for agrochemical R&D and patent‑protected active ingredient manufacturing.

Chemical Biology Probe Development Leveraging Tautomer-Dependent Target Engagement

The equilibrium between 2‑hydroxy and 2‑oxo tautomers provides a dynamic hydrogen‑bonding surface that may interact differentially with protein active sites compared to the static amine of CAS 76263‑11‑1 [3]. Researchers developing chemical probes for enzymes that recognize cyclic urea or carbamate motifs may find CAS 57001‑10‑2 a preferred scaffold over 2‑amino tetrahydrobenzothiazoles, based on the structural precedent of tetrahydrobenzothiazole‑containing kinase and GPCR ligands.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Physicochemical Properties

With a molecular weight of 227.28 g/mol, 15 heavy atoms, and an ethyl ester handle for rapid analoging, CAS 57001‑10‑2 meets fragment‑likeness criteria (MW < 250, heavy atom count ≤ 17) while offering a distinct pharmacophoric signature (2‑hydroxy/2‑oxo + saturated ring + ester) not available in 2‑amino (CAS 76263‑11‑1) or 2‑unsubstituted tetrahydrobenzothiazole fragments . This positions it as a differentiated fragment for FBDD library procurement and screening.

Quote Request

Request a Quote for Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.